3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
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Overview
Description
3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a thiophene ring and a prop-2-yn-1-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Attachment of the Prop-2-yn-1-ylsulfanyl Group: The prop-2-yn-1-ylsulfanyl group can be attached through a nucleophilic substitution reaction, where a suitable thiol reacts with a propargyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the prop-2-yn-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under certain conditions to form dihydrotriazoles.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and the appropriate electrophile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anti-tubercular agent. It may also have applications in the development of other therapeutic agents due to its unique structural features.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Its ability to interact with biological macromolecules makes it a useful tool in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole depends on its specific application:
Anti-tubercular Activity: The compound may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis or metabolic pathways.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- 6-phenyl-2-(prop-2-yn-1-ylsulfanyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile
- N-(prop-2-yn-1-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}propanamide
Uniqueness
3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is unique due to its combination of a triazole ring, a thiophene ring, and a prop-2-yn-1-ylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-prop-2-ynylsulfanyl-5-thiophen-2-yl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S2/c1-2-5-14-9-10-8(11-12-9)7-4-3-6-13-7/h1,3-4,6H,5H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGZPMMGRDKIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NNC(=N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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